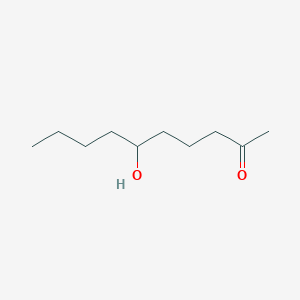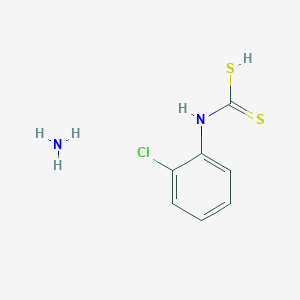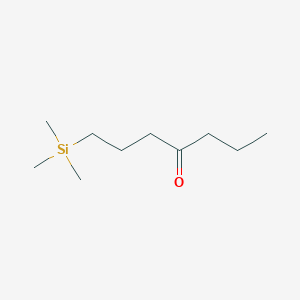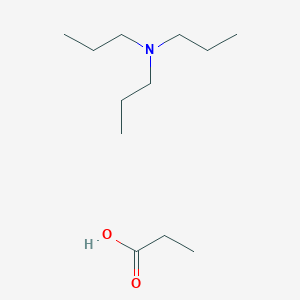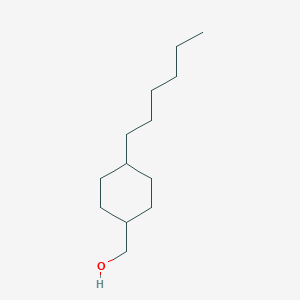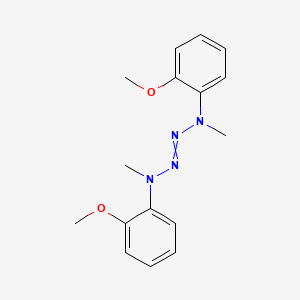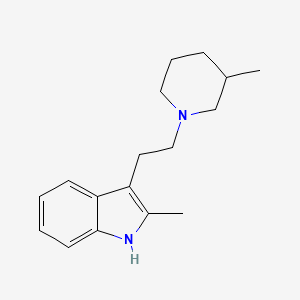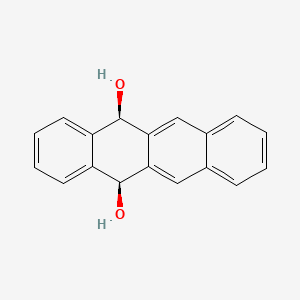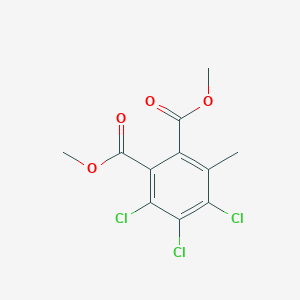
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple chlorine atoms, a methyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which may then interact with biological molecules. The chlorine atoms and methyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate: This compound has a similar structure but with an additional chlorine atom.
Dimethyl 3,4,5-trichlorophthalate: Another related compound with similar ester functionalities.
Uniqueness
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group, which can significantly affect its chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
65616-08-2 |
|---|---|
Molecular Formula |
C11H9Cl3O4 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9Cl3O4/c1-4-5(10(15)17-2)6(11(16)18-3)8(13)9(14)7(4)12/h1-3H3 |
InChI Key |
RPRXUKYIHWCVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
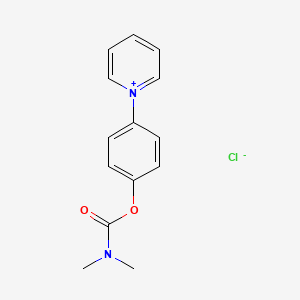

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
